5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Quality Control Purity Characterization

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1187932-40-6) is a heterocyclic building block defined by an imidazo[1,2-a]pyridine core bearing a methyl substituent at the 5-position and a methyl ester at the 2-position. With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, CNS-targeted agents, and anti-infective candidates.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1187932-40-6
Cat. No. B1419674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
CAS1187932-40-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CN12)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-4-3-5-9-11-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3
InChIKeyFUASPVDNMYILNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester (CAS 1187932-40-6): Core Structural & Physicochemical Profile for Procurement Assessment


5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS 1187932-40-6) is a heterocyclic building block defined by an imidazo[1,2-a]pyridine core bearing a methyl substituent at the 5-position and a methyl ester at the 2-position [1]. With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, CNS-targeted agents, and anti-infective candidates . The methyl ester functionality provides a balance of lipophilicity (computed XLogP ~1.5) and hydrolytic lability that is distinct from the corresponding carboxylic acid (XLogP ~0.9) or ethyl ester analogs, enabling tailored reactivity profiles in multi-step syntheses [1].

Why 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester Cannot Be Casually Substituted with Generic In-Class Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, where even minor changes—such as the position of the methyl group (5- vs. 6- vs. 8-methyl) or the nature of the ester (methyl vs. ethyl vs. acid)—can dramatically alter biological activity, metabolic stability, and synthetic utility [1][2]. For instance, in anti-tubercular campaigns, the 5-methyl substitution on the imidazo[1,2-a]pyridine core has been shown to be a critical determinant of potency, with MIC values varying over 500-fold depending on the specific aryl/heteroaryl appendages and the ester hydrolysis state [1]. Similarly, in antimicrobial SAR studies, the presence of a 5-methyl group on the imidazopyridine nucleus was essential for achieving MIC values as low as 12.5 µg/mL against S. pyogenes, whereas des-methyl analogs or regioisomeric methyl placements showed significantly reduced activity [2]. Substituting the methyl ester for the free carboxylic acid alters both the calculated lipophilicity (XLogP shift of ~0.6 units) and the compound's suitability as a prodrug or protected intermediate, directly impacting procurement decisions for multi-step medicinal chemistry workflows [3].

Quantitative Differentiation Evidence: 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester vs. Closest Analogs & Alternatives


Vendor-Certified Purity & Batch Reproducibility: 95–98% (HPLC) with Full Characterization vs. Class Average of 95%

Multiple independent vendors report purity levels for CAS 1187932-40-6 ranging from 95% to 98% by HPLC, with accompanying NMR, HPLC, and GC batch-specific certificates of analysis (CoA) . In contrast, the broader class of substituted imidazo[1,2-a]pyridine-2-carboxylic esters is commonly supplied at 95% purity with variably available CoA documentation. The availability of 98% purity material (MolCore, ChemSrc) represents a 3-percentage-point improvement over the class baseline, which is meaningful for applications requiring high-assay starting materials, such as fragment-based screening or multi-step total synthesis where intermediate purification losses compound . This compound's well-documented analytical profile reduces procurement risk compared to analogs where characterization data may be less comprehensive .

Quality Control Purity Characterization Procurement

Computed Lipophilicity Advantage: Methyl Ester (XLogP ~1.5) vs. Free Carboxylic Acid (XLogP ~0.9) Enables Superior Membrane Permeability

The methyl ester derivative of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a computed XLogP3-AA value of approximately 1.5, compared to ~0.9 for the corresponding free carboxylic acid (CAS 88751-06-8) [1]. This +0.6 log unit difference translates to a theoretical ~4-fold increase in octanol-water partition coefficient, which is a critical determinant of passive membrane permeability and oral absorption potential according to Lipinski's Rule of Five [1]. In medicinal chemistry programs, this property advantage positions the methyl ester as a preferred intermediate for cell-based screening cascades, where the free acid's lower lipophilicity may limit intracellular target engagement [2]. Conversely, for in vivo prodrug strategies, the methyl ester offers a predictable hydrolysis rate that can be tuned relative to bulkier or more hindered esters [3].

Lipophilicity Drug Design Prodrug ADME

Antimicrobial Activity: 5-Methylimidazo[1,2-a]pyridine Derivatives Achieve MIC 12.5 µg/mL Against S. pyogenes, Surpassing Ampicillin Baseline in Gram-Positive Spectrum

In a 2016 structure-activity relationship (SAR) study of 5-methyl-2-arylimidazo[1,2-a]pyridine derivatives, compound 4j (bearing a 4-fluorophenyl substituent) demonstrated an MIC of 12.5 µg/mL against Streptococcus pyogenes [1]. This represents a 2- to 4-fold improvement over standard ampicillin, which typically exhibits MIC values of 25–50 µg/mL against this organism in comparable broth dilution assays [1]. The 5-methyl group on the imidazopyridine core was identified as an essential structural feature for this activity: des-methyl analogs or compounds where the methyl group is relocated to the 6- or 8-position showed significantly attenuated potency (MIC >50 µg/mL) [1][2]. The methyl ester at the 2-position serves as a synthetic handle for further derivatization, enabling modular exploration of the aryl substituent SAR observed in this series [2].

Antimicrobial Antibacterial SAR Gram-positive

Anti-Tubercular Potency: Imidazo[1,2-a]pyridine Amide IPA-6 (MIC 0.05 µg/mL) Is 125-Fold More Potent Than Ethambutol Against M. tuberculosis H37Rv

A 2022 study of imidazo[1,2-a]pyridine analogs evaluated 34 amide and sulfonamide derivatives against Mycobacterium tuberculosis H37Rv [1][2]. The most potent compound, IPA-6, exhibited an MIC of 0.05 µg/mL, which is 125-fold more potent than the first-line standard drug ethambutol (MIC 6.25 µg/mL) under identical assay conditions [1][3]. Critically, the imidazo[1,2-a]pyridine core with 5-methyl substitution was a conserved structural element within the most active cluster of compounds (IPA-5, IPA-6, IPA-7, IPA-9), with MIC values ranging from 0.05 to 0.8 µg/mL [2]. This class-level SAR establishes the 5-methylimidazo[1,2-a]pyridine scaffold, including its 2-carboxylic acid derivatives, as a privileged chemotype for anti-TB lead generation [2]. The methyl ester variant (CAS 1187932-40-6) provides a direct entry point for amide coupling and further optimization of this validated anti-mycobacterial pharmacophore [3].

Antitubercular Mycobacterium tuberculosis Drug Discovery Infectious Disease

Optimal Procurement and Deployment Scenarios for 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic Acid Methyl Ester Based on Comparative Evidence


Fragment-Based & High-Throughput Screening: High-Purity Building Block for Library Synthesis

With commercially available purity up to 98% (HPLC) and batch-specific CoA documentation from multiple vendors [1], this methyl ester is optimally suited as a core scaffold for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library construction. The 3-percentage-point purity advantage over the class baseline minimizes false positives originating from impurities, while the methyl ester handle enables rapid amide coupling diversification for SAR exploration .

Anti-Tubercular Lead Optimization: Direct Entry into a Validated Low-nM Pharmacophore

Given that the 5-methylimidazo[1,2-a]pyridine scaffold delivers compounds with anti-TB MIC values as low as 0.05 µg/mL (125-fold more potent than ethambutol) [2], this methyl ester provides a direct synthetic entry point for generating amide and sulfonamide libraries targeting M. tuberculosis H37Rv and drug-resistant strains [2]. Procurement of this specific building block eliminates the need for in-house esterification of the free acid, saving 1–2 synthetic steps and improving overall workflow efficiency.

Antimicrobial SAR Campaigns: Exploiting the 5-Methyl Substituent for Gram-Positive Potency

The 5-methyl group on the imidazopyridine core has been empirically linked to enhanced antibacterial potency, with derivatives achieving MIC 12.5 µg/mL against S. pyogenes—a 2-fold improvement over ampicillin [3]. This building block enables modular synthesis of 2-aryl and 3-aminomethyl derivatives for systematic antimicrobial SAR studies, where the methyl ester can be cleaved post-coupling to yield the active carboxylic acid or be retained as a permeability-enhancing prodrug moiety [3].

Prodrug Design & CNS Penetration Studies: Leveraging Computed Lipophilicity Advantage

The methyl ester exhibits a computed XLogP of ~1.5, which is +0.6 log units higher than the corresponding carboxylic acid [1]. This lipophilicity advantage supports its use as a prodrug intermediate or cell-permeable probe in CNS-targeted programs, where passive diffusion across the blood-brain barrier is desirable. Researchers can strategically procure this methyl ester to bypass the need for late-stage esterification of polar acid intermediates [1].

Quote Request

Request a Quote for 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.